Tris(1,3-dichloro-2-propyl-d5) phosphate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR : TDCPP-d15 exhibits no proton signals in the δ 3.8–4.9 ppm range (corresponding to -CH2Cl groups in TDCPP), confirming complete deuteration .
- 31P NMR : A singlet at δ -1.2 ppm confirms the phosphate ester structure .
- 13C NMR : Peaks at δ 45–50 ppm (C-Cl) and δ 70–75 ppm (C-O-P) align with the non-deuterated analog .
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorptions include:
High-Resolution Mass Spectrometry (HRMS)
TDCPP-d15 shows a molecular ion peak at m/z 446.978 (calculated for C9D15Cl6O4P), with a characteristic isotopic cluster reflecting six chlorine atoms .
Stability Under Various Environmental Conditions
TDCPP-d15 demonstrates stability comparable to its non-deuterated counterpart:
The kinetic isotope effect from deuterium marginally reduces reaction rates in oxidative environments, as evidenced by slower formation of bis(dichloropropyl) phosphate in sulfide-rich systems .
Structure
3D Structure
Properties
CAS No. |
1447569-77-8 |
|---|---|
Molecular Formula |
C9H15Cl6O4P |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChI Key |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
Synonyms |
1,3-Dichloro-2-propanol Phosphate-d15; 3PC-R-d15; Antiblaze 195-d15; CRP-d15; FR 10-d15; Fyrol FR 2-d15; PF 38-d15; PF 38/3-d15; TDCPP-d15; Tri(1,3-dichloroisopropyl) Phosphate-d15; Tris(1,3-dichloroisopropyl)phosphate-d15; Tris(1-chloromethyl-2-chlo |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of Tris(1,3-dichloro-2-propyl) Phosphate-d15 follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(1,3-dichloro-2-propyl) Phosphate-d15 can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with fewer chlorine atoms.
Substitution: Substituted products where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used as a reference standard in analytical chemistry to study the behavior of its non-deuterated counterpart in various matrices.
Biology: In biological research, the compound is used to investigate the metabolic pathways and toxicological effects of organophosphorus flame retardants.
Medicine: While not directly used in medicine, the compound’s study helps understand the potential health impacts of exposure to organophosphorus flame retardants.
Industry: The compound is used in the development of safer flame retardants and in the study of their environmental impact.
Mechanism of Action
Molecular Targets and Pathways: Tris(1,3-dichloro-2-propyl) Phosphate-d15 exerts its effects primarily through interactions with cellular proteins and enzymes. It can induce oxidative stress and disrupt normal cellular functions, leading to apoptosis or other forms of cell death. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
TDCPP-d15 belongs to the chlorinated OPFR class, which includes compounds like tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCIPP). Below is a comparative analysis of TDCPP-d15 with structurally and functionally related compounds:
Structural and Functional Similarities
| Property | TDCPP-d15 | TCEP | TCIPP | TNBP (Tributyl Phosphate) |
|---|---|---|---|---|
| Chlorination | 1,3-dichloro-2-propyl | 2-chloroethyl | 1-chloro-2-propyl | None (non-chlorinated) |
| Primary Use | Flame retardant | Flame retardant | Flame retardant | Plasticizer, solvent |
| Environmental Persistence | High (resists hydrolysis) | Moderate | Moderate | Low |
| Metabolite | BDCPP | Bis(2-chloroethyl) phosphate | Bis(1-chloro-2-propyl) phosphate | Dibutyl phosphate |
| Toxicity Endpoints | Endocrine disruption, insulin resistance | Neurotoxicity, carcinogenicity | Endocrine disruption | Apoptosis, oxidative stress |
| Regulatory Status | Restricted in some regions | Banned in EU (REACH) | Under scrutiny | Limited restrictions |
Mechanistic Differences in Toxicity
- TDCPP-d15 vs. TCEP: TDCPP-d15 exhibits stronger anti-androgenic activity by inhibiting androgen receptor (AR) signaling (50% AR inhibition at 10 μM), whereas TCEP primarily induces neurotoxicity via cholinergic disruption . TDCPP also activates pregnane X receptor (PXR) and farnesoid X receptor (FXR), pathways linked to hepatic insulin resistance in male mice . In contrast, TCEP lacks significant nuclear receptor modulation but shows higher genotoxicity in bacterial assays .
- TDCPP-d15 vs. TNBP: TDCPP-d15 induces apoptosis in aquatic organisms (e.g., Corbicula fluminea) via mitochondrial dysfunction and caspase-3 activation, while TNBP triggers oxidative stress and endoplasmic reticulum (ER) stress pathways . In mice, TDCPP causes sex-specific metabolic disruptions (e.g., male-specific obesity), whereas TNBP’s effects are less pronounced .
TDCPP-d15 vs. TCIPP :
Both compounds disrupt thyroid hormone homeostasis, but TCIPP shows stronger estrogenic activity in vitro . TDCPP-d15’s deuterated structure enhances its stability in analytical workflows, unlike TCIPP, which degrades more rapidly in environmental matrices .
Environmental and Human Exposure Profiles
- Environmental Ubiquity: TDCPP and its analogs are detected globally in dust (TDCPP: 0–788 ng/g; TCEP: 0–62 ng/g), air, and water (TDCPP up to 377 ng/L in surface water) . Chlorinated OPFRs like TDCPP persist longer in indoor environments compared to non-chlorinated analogs like TNBP .
Human Biomarkers :
BDCPP (TDCPP metabolite) correlates with metabolic syndrome (MetS) in males, while TCEP metabolites associate with neurodevelopmental deficits in children . TNBP metabolites are less studied but linked to hepatotoxicity in rodents .
Key Research Findings
Gender-Specific Metabolic Effects :
TDCPP exposure in male mice (100 mg/kg/day) induces fasting hyperglycemia, insulin resistance, and visceral fat accumulation via PXR/AR modulation, while females remain unaffected due to estrogen’s protective role .
Nuclear Receptor Activation :
TDCPP activates PXR (94% in mice) and antagonizes AR, disrupting lipid metabolism and glucose homeostasis . In contrast, TCEP and TCIPP show weaker nuclear receptor interactions .
Aquatic Toxicity :
Environmentally relevant TDCPP concentrations (65–6500 ng/L) reduce fecundity in Daphnia magna by altering protein synthesis and endocytosis pathways, a mechanism distinct from TNBP’s oxidative stress effects .
Biological Activity
Tris(1,3-dichloro-2-propyl) phosphate-d15 (TDCPP-d15) is a deuterated form of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP). This compound has garnered attention due to its widespread use in various consumer products and its potential biological effects. This article explores the biological activity of TDCPP-d15, including its metabolic pathways, toxicological implications, and the results from relevant case studies.
- Molecular Formula : C9D15Cl6O4P
- Molecular Weight : 446.00 g/mol
- CAS Number : 1447569-77-8
- Purity : >95% (HPLC)
Biological Activity Overview
TDCPP is primarily recognized for its role as a flame retardant in polyurethane foam, treated fabrics, and other materials. Its biological activity is linked to its metabolism and the subsequent effects on health, particularly concerning metabolic disorders.
Metabolism and Excretion
The primary metabolite of TDCPP is bis(1,3-dichloro-2-propyl) phosphate (BDCPP), which has been detected in the urine of over 90% of the American population. This high prevalence underscores the compound's bioavailability and potential health risks associated with chronic exposure. Studies indicate that TDCPP disrupts glucose homeostasis, particularly in male subjects, leading to conditions such as insulin resistance and hyperglycemia .
1. Mouse Model Study
A significant study utilized a mouse model to investigate the effects of TDCPP on glucose metabolism. Mice were exposed to varying doses of TDCPP (0.02 mg/kg/day to 100 mg/kg/day) over five weeks. Key findings included:
- Male-Specific Effects : At the highest dose (100 mg/kg/day), male mice exhibited increased adiposity and fasting hyperglycemia compared to controls.
- Nuclear Receptor Activation : TDCPP was found to activate farnesoid X receptor (FXR) and pregnane X receptor (PXR), while inhibiting androgen receptor (AR) activity. Notably, PXR target genes were differentially expressed in both male and female livers, indicating sex-specific metabolic disruptions .
2. Epidemiological Studies
Epidemiological data from the National Health and Nutrition Examination Survey (NHANES) demonstrated correlations between urinary levels of OPFR metabolites, including BDCPP, and components of metabolic syndrome (MetS). The findings suggested a stronger association in males compared to females, particularly concerning insulin resistance indicators like hyperglycemia .
Toxicological Implications
TDCPP has undergone preliminary toxicological evaluations that have raised concerns regarding its carcinogenic potential. While no direct cancer epidemiology studies are available for TDCPP, animal studies suggest possible genotoxic effects. For instance:
- Genotoxicity Studies : Research indicates that TDCPP may exhibit mutagenic properties in certain experimental systems .
- Carcinogenicity Assessment : The compound is under review by various health organizations due to its structural similarities with other known carcinogens like tris(2-chloroethyl) phosphate .
Summary Table of Biological Effects
Q & A
Q. What are the critical spectroscopic and chromatographic identifiers for confirming the purity of Tris(1,3-dichloro-2-propyl) Phosphate-d15 in experimental samples?
Methodological Answer:
- Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) to resolve isomers and confirm retention times. Cross-reference with deuterated analogs to distinguish from non-deuterated contaminants .
- Validate purity via NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm deuterium incorporation and absence of unlabeled byproducts. Compare chemical shifts with non-deuterated standards documented in NIST Chemistry WebBook .
Q. What are the recommended laboratory synthesis protocols for Tris(1,3-dichloro-2-propyl) Phosphate-d15 to ensure isotopic fidelity?
Methodological Answer:
- Synthesize via epoxidation of deuterated epichlorohydrin followed by phosphorylation with phosphorus oxychloride. Optimize reaction conditions (e.g., temperature <200°C) to prevent thermal degradation, as described in flame-retardant production workflows .
- Monitor deuteration efficiency using isotope ratio mass spectrometry (IRMS) to ensure >98% isotopic enrichment at all chloro-propyl positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer quantification when analyzing environmental samples containing Tris(1,3-dichloro-2-propyl) Phosphate-d15 and its structural analogs?
Methodological Answer:
- Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isotopic clusters of deuterated vs. non-deuterated isomers. Calibrate using technical mixtures with known isomer ratios .
- Apply multivariate statistical analysis (e.g., PCA) to deconvolute overlapping chromatographic peaks in complex matrices, referencing isomer elution patterns from DB-5 column studies .
Q. What methodological frameworks are optimal for studying the environmental degradation pathways of Tris(1,3-dichloro-2-propyl) Phosphate-d15 in aquatic systems?
Methodological Answer:
- Design microcosm experiments under controlled redox conditions (aerobic/anaerobic) to track deuterium retention in degradation byproducts. Use stable isotope probing (SIP) with ¹³C-labeled analogs to trace carbon fate .
- Quantify hydrolysis rates via kinetic modeling (pseudo-first-order kinetics) at varying pH and temperature. Validate models using LC-MS/MS data and compare with non-deuterated analogs to assess isotope effects .
Q. How should researchers design experiments to investigate the thermal stability and decomposition products of Tris(1,3-dichloro-2-propyl) Phosphate-d15 under pyrolysis conditions?
Methodological Answer:
- Use thermogravimetric analysis (TGA) coupled with pyrolysis-GC-MS to identify deuterated volatile organic compounds (dVOCs) released at 200–400°C. Compare decomposition profiles with non-deuterated controls to isolate isotope-specific pathways .
- Implement factorial design to test interactions between temperature, oxygen availability, and matrix composition (e.g., polymer vs. pure compound). Analyze residuals via ANOVA to identify dominant degradation drivers .
Data Analysis & Theoretical Frameworks
Q. How can conflicting data on the bioaccumulation potential of Tris(1,3-dichloro-2-propyl) Phosphate-d15 be reconciled across studies?
Methodological Answer:
- Conduct meta-analysis of log Kow (octanol-water partition coefficient) values, stratifying by deuterium content and experimental conditions (e.g., pH, salinity). Use random-effects models to quantify heterogeneity and identify confounding variables .
- Validate bioaccumulation assays using deuterium-specific biomarkers in model organisms (e.g., Daphnia magna) to distinguish isotopic uptake from metabolic interference .
Q. What theoretical frameworks guide the integration of Tris(1,3-dichloro-2-propyl) Phosphate-d15 into polymer stabilization studies?
Methodological Answer:
- Apply free-volume theory to model deuterium’s impact on polymer chain mobility and flame-retardant efficacy. Use molecular dynamics simulations to predict deuterium-induced changes in glass transition temperatures (Tg) .
- Link experimental results to structure-activity relationships (SARs) by correlating deuterium substitution patterns with radical scavenging efficiency in oxidative degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
